5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-N-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxamide
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Overview
Description
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-N-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxamide is an intriguing chemical compound with a complex structure, characterized by its pyridine and pyrrole components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-N-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxamide typically involves a multi-step process:
Formation of the Pyridine Derivative:
Pyrrole Synthesis: : A separate pathway involving the synthesis of a pyrrole derivative, which includes methylation and N-alkylation steps.
Coupling Reactions: : The final product is obtained by coupling the pyridine and pyrrole derivatives through amide bond formation, typically using carbodiimide-based coupling agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized synthetic routes to maximize yield and minimize cost. Techniques such as continuous flow chemistry and high-throughput screening can be employed to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-N-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: : This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: : Reduction reactions can lead to the cleavage of certain bonds, forming reduced products.
Substitution: : The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: : Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Reagents like halogens, nucleophiles (e.g., amines, alcohols), and bases or acids as catalysts.
Major Products
The major products formed from these reactions are typically derivatives of the original compound, with modifications at specific positions on the pyridine or pyrrole rings.
Scientific Research Applications
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-N-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxamide is used in a variety of scientific research applications, including:
Chemistry: : As a building block in the synthesis of more complex molecules, useful in drug discovery and materials science.
Biology: : In studies involving molecular interactions and enzyme inhibition.
Medicine: : As a potential therapeutic agent, particularly for its ability to interact with specific biological targets.
Industry: : In the development of agrochemicals and specialty chemicals, benefiting from its unique chemical properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl and chlorine groups enhances its binding affinity and specificity. The compound can modulate the activity of these targets through competitive inhibition or allosteric modulation, affecting downstream pathways and biological processes.
Comparison with Similar Compounds
When compared to similar compounds, 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-N-(prop-2-yn-1-yl)-1H-pyrrole-3-carboxamide stands out due to its unique combination of a pyridine and pyrrole ring with specific substituents, providing distinct reactivity and binding properties. Similar compounds include:
3-chloro-5-(trifluoromethyl)pyridin-2-yl derivatives: : Lacking the pyrrole component.
1,2-dimethyl-N-alkyl pyrrole-3-carboxamides: : Without the pyridine substituent.
Other pyridine-pyrrole hybrids: : With different substituents, offering varied chemical and biological properties.
This intricate structure and diverse reactivity make this compound a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-dimethyl-N-prop-2-ynylpyrrole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N3O/c1-4-5-21-15(24)11-7-13(23(3)9(11)2)14-12(17)6-10(8-22-14)16(18,19)20/h1,6-8H,5H2,2-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTZYRURKZMVML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NCC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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